molecular formula C8H5NO4 B6271752 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid CAS No. 901927-31-9

3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B6271752
CAS No.: 901927-31-9
M. Wt: 179.1
InChI Key:
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Description

3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features both a furan ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with hydroxylamine to form the oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The oxazole ring can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 3-(furan-2-yl)-1,2-oxazole-5-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the oxazole moiety.

    1,2-Oxazole-5-carboxylic acid: Contains the oxazole ring but lacks the furan moiety.

    3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the oxazole ring.

Uniqueness

3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the furan and oxazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

901927-31-9

Molecular Formula

C8H5NO4

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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